molecular formula C10H12ClN B15070763 (S)-3-(2-Chlorophenyl)pyrrolidine

(S)-3-(2-Chlorophenyl)pyrrolidine

Cat. No.: B15070763
M. Wt: 181.66 g/mol
InChI Key: RCQFNQQYVSNBOJ-MRVPVSSYSA-N
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Description

(S)-3-(2-Chlorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Chlorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and a 2-chlorophenyl halide.

    Reaction Conditions: The reaction is usually carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.

    Catalysts: Catalysts like palladium or nickel complexes may be used to facilitate the coupling reaction.

    Solvents: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Chlorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include:

    N-Oxides: From oxidation reactions.

    Hydrogenated Derivatives: From reduction reactions.

    Substituted Pyrrolidines: From nucleophilic substitution reactions.

Scientific Research Applications

(S)-3-(2-Chlorophenyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(2-Chlorophenyl)pyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(2-Chlorophenyl)pyrrolidine: The enantiomer of (S)-3-(2-Chlorophenyl)pyrrolidine.

    3-(2-Chlorophenyl)pyrrolidine: The racemic mixture.

    3-(2-Fluorophenyl)pyrrolidine: A similar compound with a fluorine substituent instead of chlorine.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other similar compounds.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

(3S)-3-(2-chlorophenyl)pyrrolidine

InChI

InChI=1S/C10H12ClN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2/t8-/m1/s1

InChI Key

RCQFNQQYVSNBOJ-MRVPVSSYSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=CC=CC=C2Cl

Canonical SMILES

C1CNCC1C2=CC=CC=C2Cl

Origin of Product

United States

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